2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted at position 3 with an azepane-1-sulfonyl group and at position 1 with an N-phenylacetamide moiety. Its molecular formula is C₂₀H₂₃N₃O₄S, with a molecular weight of 401.48 g/mol (estimated).
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-18(20-16-9-4-3-5-10-16)15-21-12-8-11-17(19(21)24)27(25,26)22-13-6-1-2-7-14-22/h3-5,8-12H,1-2,6-7,13-15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSMZIIYJQFQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the azepane ring, followed by sulfonylation, and finally the formation of the pyridinone and phenylacetamide moieties. Common reagents used in these steps include thionyl chloride (SOCl2) for sulfonylation and various amines for the formation of the azepane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Phenyl Ring
The target compound’s phenyl group lacks substitution, but analogs with 3-methylphenyl (C₂₀H₂₅N₃O₄S, MW 415.50) and 3-ethylphenyl (C₂₁H₂₇N₃O₄S, MW 417.52) substituents have been synthesized (Table 1).
Table 1: Substituent Effects in Azepane-Sulfonyl Dihydropyridinone Acetamides
Core Heterocycle Modifications
Pyrimidine vs. Dihydropyridinone Cores
The diarylpyrimidine-based compound 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (C₂₄H₂₀N₄O, MW 380.45) acts as a reverse transcriptase inhibitor by binding to the NNRTI pocket.
2-Oxotetrahydropyrimidine Derivatives
MCHR1 antagonists like FE@SNAP incorporate a 2-oxotetrahydropyrimidine ring. While structurally distinct, the shared 2-oxo group suggests possible overlap in hydrogen-bonding interactions with biological targets. However, the azepane-sulfonyl group in the target compound may confer unique selectivity profiles .
Acetamide-Linked Analogues
2-Oxoindoline Derivatives
Compounds such as 1-F (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) share the N-phenylacetamide group but replace the dihydropyridinone with an indolinone core. The indolinone’s planar structure may enhance π-π stacking, whereas the dihydropyridinone’s partial saturation could improve metabolic stability .
Benzylpiperidine Acetamides
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide () substitutes the azepane-sulfonyl group with a benzylpiperidine moiety.
Pharmacophore Analysis
The dihydropyridinone-azepane-sulfonyl pharmacophore in the target compound combines a hydrogen-bond acceptor (2-oxo group) and a sulfonamide linker, which may mimic natural substrates in enzyme-binding pockets. In contrast, SNAP-7941 derivatives prioritize fluorinated aromatic groups for receptor antagonism, highlighting divergent design strategies .
Research Implications and Limitations
- Structural Insights : Crystallographic studies using programs like SHELXL () could clarify conformational differences between the target compound and its analogs.
- Activity Data Gap: No direct biological data for the target compound are provided in the evidence; inferences are based on structural analogs.
- Synthetic Accessibility: The azepane-sulfonyl group’s synthesis may pose challenges compared to simpler substituents in diarylpyrimidines or indolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
